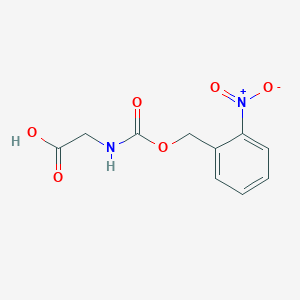

(((2-Nitrobenzyl)oxy)carbonyl)glycine

Description

BenchChem offers high-quality (((2-Nitrobenzyl)oxy)carbonyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((2-Nitrobenzyl)oxy)carbonyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSSZZOALJWWTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(((2-Nitrobenzyl)oxy)carbonyl)glycine CAS 30007-79-5 properties

CAS No: 30007-79-5 Synonyms: Z(2-NO₂)-Gly-OH, NBoc-Glycine, N-(2-Nitrobenzyloxycarbonyl)glycine[1]

Executive Summary

(((2-Nitrobenzyl)oxy)carbonyl)glycine is a specialized photocleavable amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and photolithographic microarray fabrication . Unlike standard protecting groups (Fmoc/Boc) that require chemical deprotection (base/acid), this reagent relies on the orthogonality of light (typically 365 nm UV). This unique property allows for the spatial and temporal control of peptide bond formation, enabling the synthesis of high-density peptide arrays and "caged" bioactive peptides.[1]

This guide details the physicochemical properties, photolytic mechanism, synthesis protocols, and application workflows for researchers utilizing CAS 30007-79-5.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Critical Distinction: Do not confuse this compound with CAS 30007-47-7 (5-Bromo-5-nitro-1,3-dioxane), a preservative known as Bronidox.[1] Ensure your reagent aligns with the structure of a glycine backbone protected by a 2-nitrobenzyl carbamate.

| Property | Specification |

| Chemical Formula | C₁₀H₁₀N₂O₆ |

| Molecular Weight | 254.19 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); Sparingly soluble in water (unless neutralized) |

| UV Absorption | |

| Stability | Stable under acidic and mild basic conditions.[1][2][3] Highly Light Sensitive (Store in amber vials/dark). |

| pKa |

Part 2: Mechanistic Principles of Photolysis

The utility of this reagent hinges on the Norrish Type II intramolecular rearrangement. Upon irradiation with near-UV light (350–365 nm), the 2-nitrobenzyl group undergoes a photo-isomerization that cleaves the carbamate linkage, releasing the free amino acid and a nitrosobenzaldehyde byproduct.[1]

Mechanism Description:

-

Excitation: The nitro group absorbs a photon (

), entering an excited singlet state which crosses to a triplet state.[1] -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]

-

Rearrangement: The intermediate rearranges to a hemiacetal.[1]

-

Collapse: The hemiacetal collapses, releasing the free amine (as a carbamate which spontaneously decarboxylates) and 2-nitrosobenzaldehyde.[1]

Figure 1: The Norrish Type II photocleavage pathway of 2-nitrobenzyl protected glycine.

Part 3: Synthesis & Preparation[1][6]

If the reagent is not available commercially, it can be synthesized via the reaction of glycine with 2-nitrobenzyl chloroformate.[1]

Reagents:

-

2-Nitrobenzyl chloroformate (Caution: Lachrymator)

-

Sodium Hydroxide (NaOH) or Sodium Bicarbonate[2]

Protocol (Schotten-Baumann Conditions):

-

Dissolution: Dissolve Glycine (10 mmol) in 20 mL of 1M NaOH (or saturated NaHCO₃) at 0°C.

-

Addition: Dropwise add 2-Nitrobenzyl chloroformate (10 mmol) dissolved in 10 mL dioxane over 30 minutes. Maintain pH > 9 by adding additional NaOH if necessary.[1]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

-

Workup: Wash the basic solution with diethyl ether (to remove unreacted chloroformate/alcohol).

-

Precipitation: Acidify the aqueous layer carefully to pH 2–3 using 1M HCl.[1] The product, Z(2-NO₂)-Gly-OH, will precipitate.[1]

-

Purification: Filter the solid and recrystallize from Ethanol/Water.

Part 4: Application - Solid Phase Peptide Synthesis (SPPS)

This section details the use of Z(2-NO₂)-Gly-OH in building light-addressable peptide arrays.[1]

Workflow Overview: The cycle replaces the standard Piperidine deprotection (Fmoc) with a UV irradiation step.

Step-by-Step Protocol

-

Coupling (Dark Condition):

-

Activation: Dissolve Z(2-NO₂)-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in dry DMF.

-

Reaction: Add to the resin-bound amine.[1] Shake for 45–60 minutes protected from light (wrap vessel in foil).

-

Wash: DMF (3x), DCM (3x).

-

-

Capping (Optional but Recommended):

-

Treat resin with Acetic Anhydride/Pyridine to block unreacted amines.[1]

-

-

Photodeprotection (The Critical Step):

-

Solvent: Suspend resin in DMF or MeOH containing scavengers (see Troubleshooting).

-

Irradiation: Expose to 365 nm UV light (Mercury arc lamp with filters or high-power UV LED).

-

Duration: 15–30 minutes (dependent on light intensity; typically 5–10 mW/cm²).

-

Wash: DMF (5x) to remove the nitroso byproduct.

-

Figure 2: The photolithographic peptide synthesis cycle using Z(2-NO₂)-Gly-OH.

Part 5: Troubleshooting & Stability[1]

Issue 1: Incomplete Deprotection

-

Cause: Inner filter effect (byproducts absorbing UV) or insufficient light intensity.

-

Solution: Use flow-cell reactors to continuously remove byproducts or increase solvent volume.[1] Ensure light source is calibrated to 365 nm.

Issue 2: Side Reactions (Schiff Base Formation)

-

Mechanism: The byproduct, 2-nitrosobenzaldehyde, is an electrophile that can react with the newly liberated amine to form a stable Schiff base (imine) or azo compounds, permanently blocking the peptide.[1]

-

Expert Fix: Always include a scavenger in the photolysis buffer.

-

Reagent:Semicarbazide hydrochloride (50 mM) or Hydrazine (low concentration).

-

Action: These nucleophiles react preferentially with the nitrosoaldehyde, keeping the peptide amine free.[1]

-

Issue 3: Solubility on Resin

-

Observation: 2-nitrobenzyl groups are hydrophobic.[1] Long sequences may aggregate.[1]

-

Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or PEG-based resins (ChemMatrix) to improve swelling.

References

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970).[1] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.[1] Link

-

Fodor, S. P., et al. (1991).[1] Light-directed, spatially addressable parallel chemical synthesis.[1] Science, 251(4995), 767-773.[1] Link

-

PubChem. (n.d.).[1] Compound Summary for CAS 30007-79-5. National Library of Medicine.[1] Link

-

Beier, M., & Hoheisel, J. D. (1999).[1] Versatile derivatisation of solid support media for covalent bonding on DNA microchips. Nucleic Acids Research, 27(9), 1970–1977.[1] Link

Sources

- 1. Showing Compound Glycine (FDB000484) - FooDB [foodb.ca]

- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Glycine derivative [m.chemicalbook.com]

- 5. Glycine [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

Technical Deep Dive: Photolabile Precursors of Glycine

The following technical guide is structured to serve as a definitive reference for the preparation, handling, and experimental application of caged glycine compounds.

Precision Tools for Synaptic Mapping and Receptor Kinetics

Executive Summary & Mechanism of Action

Caged glycine compounds are biologically inert derivatives of the neurotransmitter glycine, rendered inactive by a photolabile protecting group ("cage"). Upon irradiation with light of a specific wavelength (uncaging), the protecting group is cleaved, releasing free glycine with high spatiotemporal precision (sub-microsecond kinetics).

This technology allows researchers to bypass presynaptic release mechanisms and directly probe postsynaptic receptor kinetics (GlyR) or map inhibitory synaptic connections in neural circuits.

The Uncaging Mechanism

The photolysis process generally follows a rapid excitation-release sequence. The diagram below illustrates the pathway for the most common variant, MNI-caged glycine.

Figure 1: Photolysis pathway of Nitroindolinyl-caged glycine. The rapid release (<1 µs) is critical for mimicking synaptic transmission.

Physicochemical Profiles: MNI vs. RuBi

Selecting the correct compound is dictated by your optical setup (UV vs. Visible lasers) and the required solubility.

Comparative Data Table

| Feature | MNI-Caged Glycine | RuBi-Glycine |

| Chemical Name | 4-methoxy-7-nitroindolinyl-glycine | Ruthenium-bipyridine-triphenylphosphine-glycine |

| Core Scaffold | Nitroindoline (Organic) | Ruthenium Complex (Inorganic) |

| Molecular Weight (Base) | ~251.2 g/mol (Calculated base) | ~800–950 g/mol (Counterion dependent) |

| Common Salt Form MW | ~365.3 g/mol (TFA Salt) | Varies (often Cl⁻ or PF₆⁻ salts) |

| Solubility (Water) | High (>50 mM) | High (often requires initial DMSO wetting) |

| Uncaging (1-Photon) | UV / Near-UV (360–380 nm) | Visible Blue (450–473 nm) |

| Uncaging (2-Photon) | 720–740 nm (Ti:Sapphire) | 800–850 nm |

| Quantum Yield (QY) | ~0.085 | ~0.1 – 0.2 (Higher efficiency) |

| Extinction Coeff.[1][2][3][4] (ε) | ~4,300 M⁻¹cm⁻¹ (at 340 nm) | ~4,000–6,000 M⁻¹cm⁻¹ (at 450 nm) |

| Key Limitation | GABA-A Receptor Antagonist (at high conc.) | Less established in slice physiology than MNI |

Critical Note on Molecular Weight: Commercial MNI-caged glycine is frequently supplied as a Trifluoroacetate (TFA) or Hydrochloride salt. You must check the specific batch label.

Base: ~251.2 g/mol

TFA Salt: ~365.3 g/mol

Calculation Error Risk: Using the base MW for a salt compound will result in a working solution that is ~30% more dilute than intended.

Solubility & Stability Dynamics

MNI-Caged Glycine

-

Solvent: Highly water-soluble.[1][5] Can be dissolved directly in ACSF (Artificial Cerebrospinal Fluid) or intracellular pipette solution.

-

pH Stability: Stable at neutral pH (7.2–7.4). Hydrolysis is negligible at room temperature for hours if protected from light.

-

Light Sensitivity: Extremely sensitive to UV and ambient fluorescent light. Handle under yellow/red safe light conditions.

RuBi-Glycine

-

Solvent: While water-soluble, RuBi compounds often dissolve faster if first wetted with a small volume of DMSO (Dimethyl sulfoxide) before adding the aqueous buffer.

-

Excitation: Because it absorbs in the visible blue range, it is sensitive to standard room lighting. Strict darkness is required during handling.

Experimental Protocol: The "Self-Validating" Stock Preparation

Objective: Prepare a 10 mM Stock Solution with concentration verification.

Reagents & Equipment[7][8][9]

-

Caged Glycine solid (stored at -20°C, desiccated).

-

High-grade DMSO (anhydrous) or HPLC-grade Water.

-

UV-Vis Spectrophotometer (Quartz cuvette).

-

Vortex mixer.

Workflow Diagram

Figure 2: Preparation workflow with an integrated validation step to ensure concentration accuracy.

Step-by-Step Methodology

-

Thermal Equilibration: Remove the product vial from the freezer and allow it to reach room temperature inside a desiccator. Why? Opening a cold vial causes moisture condensation, which hydrolyzes the ester bond over time.

-

Solvation:

-

For MNI-Glycine (TFA salt) : Dissolve typically to 10 mM or 20 mM in HPLC-grade water.

-

Calculation: To make 1 mL of 20 mM stock using MW 365.3 g/mol :

-

-

The Validation Step (Scientific Integrity):

-

Do not trust the weight blindly (static electricity can affect mg-scale weighing).

-

Take a 5 µL aliquot of your stock and dilute it into 995 µL of buffer (1:200 dilution).

-

Measure Absorbance (A) at the peak wavelength (340 nm for MNI).

-

Calculate actual concentration using Beer’s Law:

. -

Example: If A340 = 0.43 and path length is 1 cm, and

:

-

-

Aliquoting: Dispense into black or amber microcentrifuge tubes (10–50 µL aliquots) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C. Stable for 3–6 months.

Troubleshooting & Best Practices

| Issue | Root Cause | Solution |

| No Response to Uncaging | Degraded compound or wrong wavelength. | Check Absorbance spectrum.[4][6] Ensure laser is tuned to ~720nm (2P) or 365nm (1P). |

| High Background Noise | Spontaneous hydrolysis. | Check pH of solution.[7][8] Ensure stock was not exposed to room light. |

| GABA-A Blockade | MNI-Specific Side Effect. | MNI-caged compounds are known GABA-A antagonists at high concentrations. Use lower concentrations or switch to RuBi-Glycine if studying inhibitory circuits heavily. |

| Precipitation | High concentration in cold ACSF. | Sonicate briefly. If using RuBi, ensure DMSO was used for initial solvation. |

References

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

-

Tocris Bioscience. (n.d.). MNI-caged-L-glutamate Technical Data (Reference for MNI scaffold properties). Link

-

Fino, E., et al. (2009). RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic Spines. Frontiers in Neural Circuits, 3, 2. (Reference for RuBi scaffold properties). Link

-

Hello Bio. (n.d.). MNI-caged-L-glutamate Data Sheet. Link

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (Seminal paper on MNI uncaging). Link

Sources

- 1. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. Dansyl glycine [omlc.org]

- 5. MNI-caged-L-Glutamate |Caged glutamate| Hello Bio [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. Glycine | 56-40-6 [chemicalbook.com]

The Photochemical Scalpel: A Technical History of Nitrobenzyl Protecting Groups in Peptide Chemistry

Executive Summary

The introduction of photolabile protecting groups (PPGs) fundamentally altered the landscape of peptide chemistry by introducing a "traceless" reagent: light.[1] Among these, the o-nitrobenzyl (ONB) system remains the gold standard, evolving from a mechanistic curiosity in the 1960s to the workhorse of high-throughput DNA/peptide array synthesis today. This guide dissects the historical trajectory, mechanistic underpinnings, and practical application of nitrobenzyl groups, designed for the senior scientist requiring rigorous technical depth.

The Genesis: From UV Curiosity to Synthetic Tool (1962–1970)

The concept of removing a protecting group with photons rather than protons (acid) or nucleophiles (base) was pioneered by J.A. Barltrop and P. Schofield at Oxford.

The Barltrop Discovery (1962/1966)

In their seminal work, Barltrop and Schofield demonstrated that N-benzyloxycarbonyl glycine could be deprotected using 254 nm light. While this proved the concept, the requirement for high-energy UV light was incompatible with complex organic synthesis, as it degraded tryptophan and tyrosine residues.

The Woodward-Patchornik Breakthrough (1970)

The field matured when Abraham Patchornik , Boaz Amit , and R.B.[2] Woodward introduced the 6-nitroveratryloxycarbonyl (NVOC) group. By adding two methoxy groups to the benzene ring, they achieved two critical technical leaps:

-

Red-Shifting: The absorption maximum shifted, allowing cleavage at >320 nm (near-UV), preserving sensitive amino acid side chains.

-

Quantum Efficiency: The electron-donating methoxy groups stabilized the transition state, significantly improving the quantum yield (

) of the cleavage reaction.

Mechanistic Deep Dive: The Norrish Type II Pathway

The utility of nitrobenzyl groups rests on the Norrish Type II photochemical reaction.[3][4] Understanding this mechanism is crucial for troubleshooting low yields or byproduct interference.

The Reaction Cascade

-

Excitation: Ground state nitro group (

) absorbs a photon. -

Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (

-hydrogen), forming a diradical. -

Aci-Nitro Formation: This rapidly relaxes to the aci-nitro tautomer (a transient, yellow/orange species).

-

Rearrangement & Collapse: The aci-nitro species undergoes cyclization to a benzisoxazole intermediate, which hydrolyzes to release the free amine/carboxylate and the nitrosobenzaldehyde byproduct.

Visualization: The Photochemical Pathway

Caption: The stepwise photochemical cleavage of o-nitrobenzyl protecting groups via the aci-nitro intermediate.

Structural Evolution: Tuning the Chromophore

To address the limitations of the parent o-nitrobenzyl group—specifically slow release rates (

Comparative Technical Data

| Derivative | Structure Name | Quantum Yield ( | Byproduct Nature | Key Application | |

| ONB | o-Nitrobenzyl | ~280 | 0.01 - 0.04 | Nitrosoaldehyde (Reactive) | Early proof-of-concept; rarely used now. |

| NVOC | 6-Nitroveratryloxycarbonyl | ~340 | 0.05 - 0.10 | Nitrosoaldehyde (Reactive) | Standard SPPS; "Caged" ATP/Proteins. |

| MeNVOC | ~340 | > 0.10 | Nitrosoketone (Less Reactive) | Improved kinetics; prevents imine formation. | |

| NPPOC | 2-(2-Nitrophenyl)propyloxycarbonyl | ~350 | ~0.25 | Nitrosoketone | High-throughput DNA/Peptide arrays (Affymetrix). |

| DMNB | 4,5-Dimethoxy-2-nitrobenzyl | ~355 | High | Nitrosoaldehyde | Caged neurotransmitters; physiological pH stability. |

The Byproduct Problem

The nitrosobenzaldehyde byproduct generated by ONB and NVOC cleavage is an electrophile. It can react with the newly liberated free amine of the peptide to form a Schiff base (imine), effectively "re-protecting" the peptide and stalling synthesis.

-

Solution: Use

-methyl derivatives (MeNVOC, NPPOC). These release a nitrosoketone , which is sterically hindered and far less reactive toward amines.

Applications in Solid-Phase Peptide Synthesis (SPPS)[5][6][7]

The integration of nitrobenzyl groups into SPPS enabled two revolutionary capabilities: Orthogonal Linkers and Light-Directed Synthesis .

A. Photolabile Linkers

In 1973, Rich and Gurwara introduced the first photolabile resin linker.[5] This allowed peptides to be cleaved from the solid support using neutral light conditions, leaving side-chain protecting groups (like Boc or tBu) intact.

-

Utility: Essential for synthesizing protected peptide fragments for convergent synthesis or "head-to-tail" cyclic peptides where acid cleavage would be destructive.

B. Light-Directed Parallel Synthesis (The Fodor Method)

In 1991, Fodor et al. (Science) utilized NVOC-protected amino acids to create high-density peptide arrays. By using lithographic masks to selectively irradiate specific regions of a slide, they could spatially control peptide coupling.

-

Current State: This technology underpins modern microarray manufacturing, though NPPOC is now preferred over NVOC due to faster kinetics (

) which reduces manufacturing time.

Workflow Visualization: Light-Directed Synthesis

Caption: The photolithographic cycle for generating spatially resolved peptide arrays.

Experimental Protocols

Protocol A: Synthesis of NVOC-L-Leucine

For the preparation of photolabile building blocks.

Reagents: L-Leucine, 6-nitroveratryloxycarbonyl chloride (NVOC-Cl), Dioxane, Na₂CO₃.

-

Dissolution: Dissolve L-Leucine (10 mmol) in 25 mL of 10% Na₂CO₃ solution.

-

Addition: Cool to 0°C. Add NVOC-Cl (10 mmol) dissolved in 10 mL dioxane dropwise over 30 minutes.

-

Why: Slow addition at low temperature minimizes hydrolysis of the acid chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 12 hours.

-

Workup: Wash the aqueous phase with ether (removes unreacted NVOC-Cl). Acidify the aqueous layer to pH 2 with 1N HCl.

-

Extraction: Extract the precipitate with ethyl acetate (3x). Dry over MgSO₄ and concentrate.

-

Crystallization: Recrystallize from ethyl acetate/petroleum ether.

-

Validation: Check purity via TLC (UV visualization) and ¹H-NMR (look for veratryl methoxy singlets ~3.9 ppm).

-

Protocol B: Photolytic Cleavage on Resin

For cleaving a peptide from a photolabile linker.

Equipment: Mercury arc lamp (or 365 nm LED array), quartz or Pyrex vessel (filters <300 nm).

-

Suspension: Suspend the resin-bound peptide in MeOH/PBS (1:1) or DMF.

-

Critical Step: Add a scavenger such as semicarbazide hydrochloride (5 equiv) or dithiothreitol (DTT) .

-

Why: This scavenges the nitrosoaldehyde byproduct, preventing it from reacting with the cleaved peptide or absorbing UV light (internal filter effect).

-

-

Irradiation: Irradiate at 365 nm for 1–4 hours with gentle agitation.

-

Note: Keep the reaction cool (ice bath or fan) to prevent thermal side reactions.

-

-

Filtration: Filter the resin. The filtrate contains the cleaved peptide.

-

Analysis: Analyze via HPLC. Expect a sharp peak for the peptide and a later-eluting peak for the nitroso byproduct.

References

-

Barltrop, J. A., Plant, P. J., & Schofield, P. (1966).[6] Photosensitive protective groups.[2][3][6][7][8][9] Chemical Communications, 822–823.[8] Link

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970).[2][3][10] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335.[3] Link

-

Rich, D. H., & Gurwara, S. K. (1973). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575–1579. Link

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978).[10] Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. Link

-

Fodor, S. P., Read, J. L., Pirrung, M. C., Stryer, L., Lu, A. T., & Solas, D. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767–773. Link

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers.[3][4][9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. scispace.com [scispace.com]

- 6. Photosensitive protective groups - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photosensitive protective groups - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 9. arep.med.harvard.edu [arep.med.harvard.edu]

- 10. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for UV uncaging of 2-nitrobenzyl glycine peptides

Application Note: Protocol for UV Uncaging of 2-Nitrobenzyl Glycine Peptides

Core Directive & Scope

This guide details the synthesis, purification, and photochemical activation (uncaging) of peptides containing N-(2-nitrobenzyl)glycine . Unlike side-chain caging, backbone caging at the glycine nitrogen reversibly blocks hydrogen bonding and disrupts secondary structure (e.g.,

Target Audience: Synthetic chemists and chemical biologists requiring precise spatiotemporal control over peptide folding and interaction.

Scientific Foundation & Mechanism

The Photochemical Mechanism

The uncaging process relies on a Norrish Type II photoisomerization. Upon absorption of a photon (typically

Key Mechanistic Insight: The reaction quantum yield (

-

UV-Absorbing: It has a high extinction coefficient at 300–400 nm, creating an "internal filter" effect that slows further uncaging.

-

Reactive: It can form Schiff bases with free amines (lysine residues or the N-terminus), potentially re-caging or modifying the peptide.

Logical Workflow

Figure 1: Photochemical workflow for 2-nitrobenzyl uncaging. Note the critical role of scavenging to prevent byproduct interference.

Pre-Protocol Considerations

Synthesis Constraints (SPPS)

Incorporating N-(2-nitrobenzyl)glycine introduces a bulky secondary amine into the peptide backbone.

-

Coupling onto the caged residue: This is the bottleneck. Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion when adding the next amino acid onto the bulky N-(2-nitrobenzyl)glycine.

-

Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or triphosgene for the subsequent coupling step to ensure high yield.

Equipment & Reagents

-

Light Source: 365 nm LED (preferred for low heat) or Mercury Arc Lamp with a 365 nm bandpass filter.

-

Scavenger: Semicarbazide hydrochloride (creates an inert semicarbazone from the aldehyde byproduct).

-

Buffer: PBS or HEPES (pH 7.4). Avoid primary amine buffers (Tris) if not using a scavenger, as they can react with the nitroso byproduct.

Detailed Protocols

Protocol A: Synthesis of Caged Peptide (SPPS)

Objective: Synthesize a peptide containing N-(2-nitrobenzyl)glycine (Gly(Onb)).

-

Resin Loading: Swell Rink Amide resin in DMF (30 min).

-

Elongation (Standard): Couple amino acids up to the Gly(Onb) position using standard Fmoc chemistry (4 eq. AA, 3.9 eq. HBTU, 8 eq. DIPEA).

-

Coupling Gly(Onb):

-

Use Fmoc-N-(2-nitrobenzyl)glycine-OH .

-

Activate with HATU (0.95 eq relative to AA) and HOAt (0.95 eq) in DMF with DIPEA (2 eq).

-

Double couple (2 x 1 hour).

-

-

Coupling the Next Residue (CRITICAL STEP):

-

The N-terminus is now a secondary amine (hindered).

-

Use HATU (4 eq) and DIPEA (8 eq) for 2 hours.

-

Validation: Perform a chloranil test (sensitive for secondary amines) to ensure coupling is complete. A Kaiser test may give false negatives.

-

-

Cleavage: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) for 2-3 hours.

-

Note: Perform cleavage in the dark or amber glassware to prevent premature photolysis.

-

-

Purification: RP-HPLC (Acetonitrile/Water + 0.1% TFA). Keep fractions protected from ambient light.

Protocol B: UV Uncaging & Validation

Objective: Controlled release of the native peptide in solution.

Reagents:

-

Stock Solution: 1 mM Caged Peptide in water or DMSO.

-

Scavenger Solution: 100 mM Semicarbazide HCl in PBS (pH adjusted to 7.4).

Procedure:

-

Preparation:

-

Dilute the Caged Peptide to 50–100 µM in PBS (pH 7.4).

-

Add Semicarbazide to a final concentration of 1–5 mM (10-50x molar excess).

-

Why? Semicarbazide traps the 2-nitrosobenzaldehyde, preventing it from absorbing UV light and reacting with the peptide.

-

-

Irradiation:

-

Place sample in a quartz cuvette (glass absorbs UV) or an uncovered 96-well plate.

-

Irradiate at 365 nm .

-

Dosimetry: Typical requirement is 1–5 J/cm². For a 10 mW/cm² LED, this corresponds to ~2–10 minutes.

-

Stirring: Continuous magnetic stirring is required to prevent local depletion and internal filtering effects.

-

-

Monitoring (HPLC Analysis):

-

Take aliquots at t = 0, 1, 5, 10, and 20 minutes.

-

Analyze via RP-HPLC (C18 column).

-

Observation: The "Caged" peak (more hydrophobic, higher retention time) should disappear, and the "Native" peak (more hydrophilic, lower retention time) should appear.

-

Note: A third peak corresponding to the semicarbazone-byproduct adduct may appear.

-

Data Analysis & Troubleshooting

Expected Analytical Shifts

| Parameter | Caged Peptide (Gly-Onb) | Native Peptide (Gly) | Note |

| HPLC Retention | High ( | Low ( | Caged group is hydrophobic. |

| Mass (ESI-MS) | Mass of 2-nitrobenzyl group is lost. | ||

| UV Absorbance | Native peptide usually lacks 350nm abs. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Uncaging | Internal Filter Effect | Increase scavenger concentration (up to 10 mM); Reduce peptide concentration; Stir vigorously. |

| New Impurity Peak | Schiff Base Formation | The byproduct reacted with the peptide. Must use Semicarbazide or Methoxylamine. |

| Peptide Degradation | Heating | UV lamps generate heat. Use a cold-water filter or switch to 365 nm LEDs. |

| Low Synthesis Yield | Steric Hindrance | During synthesis, the step after Gly(Onb) failed. Use HATU/HOAt and double coupling. |

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929–1935. [Link]

-

Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. [Link]

-

Tatsu, Y., et al. (1996). Solid-phase synthesis of caged peptides using (2-nitrobenzyl)glycine. Biochemical and Biophysical Research Communications, 227(3), 688-693. [Link]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

Orthogonal protection strategies with photocleavable glycine

Application Note: Orthogonal Protection Strategies with Photocleavable Glycine

Executive Summary

This technical guide details the strategic application of Fmoc-N-(2-nitrobenzyl)glycine (Fmoc-N-nb-Gly-OH) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acid derivatives, this building block introduces a "third dimension" of orthogonality—photolability —into the traditional acid/base (Boc/Fmoc) paradigms.

Key Applications:

-

"Caged" Peptides: Temporarily blocking the bioactivity of a peptide backbone until activated by UV light (365 nm).

-

Aggregation Disruption: The bulky N-nitrobenzyl group acts similarly to Hmb/Dmb protection, disrupting inter-chain hydrogen bonds (

-sheets) during the synthesis of "difficult" hydrophobic sequences, but with a traceless photochemical removal.

Mechanism of Action & Orthogonality

The core of this strategy lies in the 2-nitrobenzyl (oNB) group. Attached to the amide nitrogen of glycine, it serves as a protecting group that is stable to:

-

20% Piperidine/DMF (Fmoc removal conditions).

-

95% TFA (Global side-chain deprotection/cleavage conditions).

It is selectively cleaved by near-UV light (365 nm) via a Norrish Type II mechanism, regenerating the native glycine amide backbone.

Orthogonality Landscape

The following diagram illustrates the three-dimensional orthogonality provided by this strategy.

Figure 1: The Orthogonal Triad. The photocleavable group remains intact during standard SPPS cycles and global deprotection, allowing for post-synthetic manipulation.

Material Specifications

| Component | Specification | Critical Note |

| Building Block | Fmoc-N-(2-nitrobenzyl)Gly-OH | CAS: 732305-42-9.[1] Ensure purity >98% (HPLC). |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Preferred over DIC/HOBt for coupling to the hindered secondary amine. |

| Base | DIPEA (N,N-Diisopropylethylamine) | Use anhydrous, amine-free grade. |

| Cleavage Source | UV LED (365 nm) | 10-50 mW/cm² intensity recommended. Mercury arc lamps require filters to remove <300 nm (damaging) UV. |

| Scavenger | Semicarbazide HCl or Methoxylamine HCl | Essential to trap the nitroso-aldehyde byproduct. |

Experimental Protocols

Protocol A: Incorporation into SPPS (Coupling)

Context: The N-nitrobenzyl group creates significant steric hindrance. While coupling this residue to the chain is standard, coupling the next amino acid onto the N-nitrobenzyl glycine is difficult.

Step-by-Step:

-

Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 min.

-

Coupling Fmoc-N-nb-Gly-OH:

-

Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling the NEXT Amino Acid (Critical Step):

-

Challenge: You are coupling to a secondary, sterically hindered amine.

-

Reagents: Use HATU or PyAOP (most potent). Avoid DIC/HOBt.

-

Stoichiometry: AA (5 eq) : HATU (5 eq) : DIPEA (10 eq).

-

Conditions: Double coupling is mandatory.

-

Coupling 1: 2 hours at RT.

-

Coupling 2: 2 hours at RT or 1 hour at 50°C (microwave assisted).

-

-

Validation:Chloranil Test or p-Nitrophenol Test . (Note: Kaiser test is for primary amines and may give false negatives here).

-

Protocol B: Photocleavage (Deprotection)

Context: This step removes the nitrobenzyl group. It can be performed on the resin (if orthogonal side-chain modification is needed) or in solution after global cleavage.

Workflow Diagram:

Figure 2: Photolysis Workflow. The scavenger is critical to prevent the nitroso byproduct from reacting with the peptide.

Step-by-Step:

-

Preparation: Dissolve the peptide (1 mM) in a solvent transparent to 365 nm light (e.g., Methanol, Water/Acetonitrile, or PBS buffer).

-

Note: If the peptide is insoluble, TFE (Trifluoroethanol) can be used.

-

-

Scavenger Addition: Add Semicarbazide HCl (10 equivalents relative to the peptide).

-

Reason: Photolysis generates a reactive o-nitrosobenzaldehyde byproduct. Without a scavenger, this can form a Schiff base with the newly liberated amine, blocking the reaction or modifying the peptide.

-

-

Irradiation:

-

Work-up:

-

The byproduct (semicarbazone) is usually more hydrophobic or distinct from the peptide.

-

Purify directly via preparative RP-HPLC.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling to N-nb-Gly | Steric hindrance of the secondary amine. | Switch to HATU or COMU . Use microwave heating (50°C, 25W). Perform double coupling. |

| Yellowing of Solution during Photolysis | Formation of nitroso-aldehyde byproduct. | This is normal. Ensure Semicarbazide is present to sequester it. |

| Side Reactions during Photolysis | Overheating or radical formation. | Use a 365 nm LED (cool source) instead of a mercury lamp. Degas solvents to remove oxygen if methionine oxidation is observed. |

| Peptide Aggregation on Resin | Sequence is too hydrophobic. | The N-nb-Gly should prevent this. If it persists, add Pseudoproline dipeptides at other positions. |

References

-

Photocleavable Linkers in SPPS: BenchChem Technical Guide. "An In-depth Technical Guide to Fmoc-Photo-Linker: Properties, Specifications, and Applications."

-

Backbone Protection Strategies: Johnson, T. et al. (2016).[7] "A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation."[3][7][8] Journal of Peptide Science.

-

Wavelength-Selective Cleavage: Hansen, M. et al. (2015).[3][9] "Wavelength-selective cleavage of photoprotecting groups: strategies and applications." Chemical Society Reviews.

-

Photolabile Protecting Groups Review: Klán, P. et al. (2013).[10] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews.

-

Synthesis of N-nitrobenzyl Glycine: Chem-Impex International. "Product Specifications: Fmoc-N-(2-nitrobenzyl)Gly-OH."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Fmoc-N-(2,4-ジメトキシベンジル)-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation | Crick [crick.ac.uk]

- 8. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Light-Responsive Hydrogels Using Caged Glycine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of light-responsive hydrogels utilizing caged glycine. By employing photolabile protecting groups, the inherent properties of glycine can be masked and subsequently revealed with spatiotemporal control through the application of light. This temporal and spatial control over the hydrogel's properties opens up novel avenues for advanced drug delivery, tissue engineering, and fundamental biological studies. These "smart" biomaterials can undergo dynamic changes in their structural and functional characteristics in response to light, a non-invasive and precisely controllable external stimulus.[1][2][3] This guide will detail the underlying principles, provide step-by-step synthesis protocols, outline essential characterization techniques, and discuss potential applications.

Introduction to Light-Responsive Hydrogels and Caged Glycine

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them excellent candidates for biomedical applications due to their similarity to soft tissues.[2][3] "Smart" or stimuli-responsive hydrogels can alter their properties in response to external cues such as pH, temperature, or light.[4] Light, as a stimulus, is particularly advantageous due to its non-invasive nature and the high degree of spatial and temporal control that can be achieved.[3][5][6]

The concept of "caging" involves the use of a photolabile protecting group (PPG) to temporarily inactivate a biologically active molecule.[7] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule and restoring its function. This technology allows for the precise control of molecular interactions at the material interface.[3] In the context of hydrogels, incorporating caged molecules, such as the simple amino acid glycine, can be used to dynamically alter the hydrogel's properties. For instance, uncaging glycine within a hydrogel matrix could expose cell-adhesive motifs, trigger enzymatic degradation, or modulate the local pH, thereby influencing cell behavior or controlling the release of a therapeutic agent.[2][8]

This guide focuses on the synthesis of light-responsive hydrogels where caged glycine is incorporated into the polymer network. The protocols provided are based on established chemistries for creating photodegradable and photoactivatable biomaterials.[4][9]

The Chemistry of Caged Glycine and Hydrogel Formation

The core of this technology lies in the selection of an appropriate photolabile protecting group for glycine and a suitable hydrogel chemistry for its incorporation. A common strategy involves using an o-nitrobenzyl (ONB) derivative as the PPG.[4][9] These groups are known for their efficient photocleavage upon UV light exposure. The caged glycine can be incorporated into the hydrogel network either as a pendant group or as part of a photocleavable crosslinker.

Mechanism of Photocleavage

The o-nitrobenzyl cage undergoes a photochemical rearrangement upon absorption of UV light (typically around 365 nm), leading to the release of the protected molecule (glycine) and the formation of a nitrosobenzaldehyde byproduct. This process is generally biocompatible under controlled irradiation conditions.

Hydrogel Formation Strategies

Two primary strategies for incorporating caged glycine into a hydrogel are:

-

Pendant Caged Glycine: A glycine derivative with a photolabile protecting group and a polymerizable moiety (e.g., an acrylamide or methacrylate group) is copolymerized with a primary monomer (e.g., acrylamide) and a crosslinker. Light exposure uncages the glycine, presenting it on the hydrogel backbone.

-

Photocleavable Crosslinkers: A crosslinking molecule is synthesized with a photolabile group at its core. This allows for the degradation of the hydrogel network upon light exposure, leading to a decrease in stiffness or complete dissolution. While not directly using caged glycine as the active molecule, this approach demonstrates the power of light in modulating hydrogel structure. A similar principle can be applied where a caged di-functional glycine acts as the photocleavable crosslinker.

Detailed Application Notes and Protocols

This section provides a detailed protocol for the synthesis of a polyacrylamide (PAAm) hydrogel functionalized with a caged amine, which serves as a versatile platform for the subsequent attachment of glycine or other biomolecules. This method is adapted from established protocols for creating patterned hydrogels.[5][10]

Materials and Reagents

| Reagent | Supplier | Purpose |

| Acrylamide (40% solution) | Major Supplier | Primary monomer |

| N,N'-methylenebis(acrylamide) (2% solution) | Major Supplier | Crosslinker |

| Caged Acrylamide Monomer | See Synthesis Protocol | Photo-responsive element |

| Ammonium persulfate (APS) | Major Supplier | Initiator |

| N,N,N',N'-Tetramethylethylenediamine (TEMED) | Major Supplier | Catalyst |

| Phosphate-buffered saline (PBS) | Major Supplier | Buffer |

| UV Light Source (365 nm) | e.g., Thorlabs, Newport | For photocleavage |

Synthesis of Caged Acrylamide Monomer

A monomer containing a caged amine, such as N-(2-((2-nitrophenyl)dioxy)carbonylethyl)acrylamide, can be synthesized according to literature procedures or sourced from specialized chemical suppliers. This monomer provides a reactive amine group upon photocleavage, to which glycine can be subsequently conjugated.

Protocol for Hydrogel Synthesis with Pendant Caged Monomer

This protocol describes the preparation of a PAAm hydrogel with a Young's modulus of approximately 5 kPa, suitable for many cell culture applications. The stiffness can be tuned by varying the concentration of acrylamide and bis-acrylamide.[10]

-

Prepare the Pre-polymer Solution: In a microcentrifuge tube, mix the following components on ice. The final volume can be scaled as needed.

-

Acrylamide (40% solution): 62.5 µL

-

Bis-acrylamide (2% solution): 30 µL

-

Caged Acrylamide Monomer (e.g., 100 mM in DMSO): 5 µL

-

PBS (10x): 50 µL

-

Deionized Water: to a final volume of 495 µL

-

-

Initiate Polymerization:

-

Add 5 µL of 10% (w/v) APS to the pre-polymer solution and mix gently.

-

Add 0.5 µL of TEMED and mix thoroughly but gently to avoid introducing air bubbles.

-

-

Casting the Hydrogel:

-

Quickly pipette the desired volume of the polymerizing solution between two glass slides separated by spacers of a defined thickness (e.g., 0.5 mm).

-

Allow the hydrogel to polymerize at room temperature for 30 minutes.

-

-

Hydration and Washing:

-

Carefully separate the glass slides and place the hydrogel in a petri dish with sterile PBS.

-

Wash the hydrogel extensively with PBS (at least 3 changes over 24 hours) to remove unreacted monomers and initiators.

-

Light-Induced Uncaging and Glycine Conjugation

-

Photopatterning (Optional): To create specific regions of uncaged amines, a photomask can be used.

-

Place a photomask with the desired pattern over the hydrogel surface.

-

Expose the hydrogel to UV light (365 nm, e.g., 5-10 mW/cm²) for a duration determined by the desired uncaging efficiency (typically 1-5 minutes). The optimal exposure time should be determined empirically.

-

-

Glycine Conjugation:

-

Prepare a solution of N-Hydroxysuccinimide (NHS)-activated glycine (Gly-NHS) in a suitable buffer (e.g., PBS at pH 7.4).

-

Immerse the hydrogel (patterned or fully exposed) in the Gly-NHS solution and incubate for 2-4 hours at room temperature.

-

Wash the hydrogel extensively with PBS to remove unreacted Gly-NHS.

-

Characterization of Light-Responsive Hydrogels

Thorough characterization is crucial to ensure the desired properties and functionality of the synthesized hydrogels.

| Characterization Technique | Property Measured | Description |

| Swelling Ratio | Water uptake capacity | The hydrogel is weighed before and after swelling to equilibrium in a buffer. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.[11] |

| Rheology | Mechanical properties | Oscillatory rheometry is used to determine the storage (G') and loss (G'') moduli, which provide information about the hydrogel's stiffness and viscoelasticity.[12] |

| Scanning Electron Microscopy (SEM) | Microstructure and porosity | SEM provides high-resolution images of the hydrogel's internal structure, revealing pore size and interconnectivity.[13] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical composition | FTIR is used to confirm the incorporation of the caged monomer and the subsequent conjugation of glycine by identifying characteristic vibrational bands. |

| Fluorescence Microscopy | Uncaging and conjugation efficiency | A fluorescently labeled glycine or an amine-reactive fluorescent dye can be used to visualize the spatial pattern of uncaging and confirm successful conjugation. |

Applications in Research and Drug Development

The ability to dynamically alter the biochemical and physical properties of hydrogels with light has significant implications for various fields.

-

Drug Delivery: Photocleavable crosslinkers can be used to trigger the release of encapsulated drugs with high spatial and temporal precision.[5][14]

-

Tissue Engineering: Spatially controlled presentation of cell-adhesive ligands, such as the RGD sequence (which contains glycine), can be used to guide cell migration, adhesion, and differentiation, enabling the creation of complex tissue-like structures.[2][6][8]

-

Fundamental Cell Biology: These hydrogels provide a powerful tool to study how cells respond to dynamic changes in their microenvironment, offering insights into mechanotransduction and cell signaling.

Conclusion

The synthesis of light-responsive hydrogels using caged glycine represents a significant advancement in the field of smart biomaterials. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to develop and utilize these dynamic materials in their specific applications. The precise spatiotemporal control offered by light activation opens up exciting possibilities for creating more sophisticated and effective platforms for drug delivery, tissue engineering, and a deeper understanding of cellular processes.

References

-

Photoresponsive Hydrogels for Tissue Engineering. ACS Biomaterials Science & Engineering. Available from: [Link]

-

Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials. Nature Materials. Available from: [Link]

-

Photoresponsive hydrogels for biomedical applications. Journal of Controlled Release. Available from: [Link]

-

Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms. Nature Protocols. Available from: [Link]

-

Advances in Composite Stimuli-Responsive Hydrogels for Wound Healing: Mechanisms and Applications. Gels. Available from: [Link]

- 2011: Caged RGD-presenting Hydrogels for the Dynamic, In vivo Display of Adhesion Ligands.

-

Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. ACS Applied Materials & Interfaces. Available from: [Link]

-

Light-triggered in vivo activation of adhesive peptides regulates cell adhesion, inflammation and vascularization of biomaterials. PubMed. Available from: [Link]

-

Light responsive hydrogels for controlled drug delivery. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Evaluation of a Model Photo-Caged Dehydropeptide as a Stimuli-Responsive Supramolecular Hydrogel. MDPI. Available from: [Link]

-

High-throughput synthesis and machine learning assisted design of photodegradable hydrogels. ChemRxiv. Available from: [Link]

-

Photolithographic patterning of polyethylene glycol hydrogels. PubMed. Available from: [Link]

-

Characterization of Hydrogels. YouTube. Available from: [Link]

-

Light responsive hydrogels for controlled drug delivery. Frontiers. Available from: [Link]

-

Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ChemRxiv. Available from: [Link]

-

Recent advances in the synthesis of smart hydrogels. RSC Publishing. Available from: [Link]

-

Photolabile protecting group. Wikipedia. Available from: [Link]

-

Photoinduced Hydrogel-Forming Caged Peptides with Improved Solubility. ACS Omega. Available from: [Link]

-

Cellulose hydrogels physically crosslinked by glycine: Synthesis, characterization, thermal and mechanical properties. ResearchGate. Available from: [Link]

-

Functionalized amino acid-based injectable hydrogels for sustained drug delivery. Soft Matter. Available from: [Link]

-

Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. PMC. Available from: [Link]

-

Synthesis and characterization of hydrogel particles containing Cibacron Blue F3G-A. PMC. Available from: [Link]

-

Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. PMC. Available from: [Link]

-

Functional Hydrogels: A Promising Platform for Biomedical and Environmental Applications. MDPI. Available from: [Link]

-

Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. PMC. Available from: [Link]

-

Creating Complex Polyacrylamide Hydrogel Structures Using 3D Printing with Applications to Mechanobiology. ResearchGate. Available from: [Link]

-

Quantity of glycine coupled to the initial and modified films. ResearchGate. Available from: [Link]

-

Preparation and optimization of agarose or polyacrylamide/amino acid-based double network hydrogels for photocontrolled drug release. PubMed. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Light-triggered in vivo activation of adhesive peptides regulates cell adhesion, inflammation and vascularization of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-dimensional photolithographic patterning of multiple bioactive ligands in poly(ethylene glycol) hydrogels - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 9. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and optimization of agarose or polyacrylamide/amino acid-based double network hydrogels for photocontrolled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. moonlab.engin.umich.edu [moonlab.engin.umich.edu]

- 14. eng.yale.edu [eng.yale.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Nitrobenzyl Photocleavage

Topic: Improving Quantum Yield & Reaction Efficiency of 2-Nitrobenzyl (o-NB) Caging Groups Audience: Drug Discovery Chemists, Chemical Biologists, and Photopharmacology Researchers.

Welcome to the Technical Support Center

Current Status: Operational Subject Matter: Photochemical Efficiency Optimization

You are likely here because your photo-uncaging reaction is sluggish, incomplete, or yielding unexpected byproducts. While the 2-nitrobenzyl (o-NB) group is the "workhorse" of photocaging, its quantum yield (

This guide moves beyond basic textbook mechanisms to address the kinetic bottlenecks and dark reactions that actually dictate your experimental success.

Module 1: Structural Optimization (The "Hardware")

If you are in the design phase, your choice of chromophore determines the theoretical maximum quantum yield.

The -Substituent Effect

The Issue: The parent 2-nitrobenzyl group (

-

Why it works: The primary photochemical step is the abstraction of a benzylic hydrogen by the excited nitro group.[1] An

-methyl group locks the molecule in a conformation where the nitro group is closer to the benzylic hydrogen, increasing the population of the reactive rotamer. -

Impact:

often increases from ~0.1 (benzyl) to >0.6 (phenethyl).

Core Substitution (Red-Shifting)

The Issue: Parent o-NB requires UV light (<320 nm), which is cytotoxic and scatters in tissue.[2] The Fix: Use 4,5-dimethoxy-2-nitrobenzyl (DMNB) .[3]

-

Why it works: The methoxy groups are Electron Donating Groups (EDGs) that raise the HOMO energy, red-shifting the absorption maximum to ~365 nm (and tailing into 405 nm).

-

Warning: While DMNB allows for safer wavelengths, it does not inherently improve quantum yield compared to the parent o-NB; in some cases, it slightly lowers it due to increased fluorescence decay pathways. Use DMNB for wavelength compatibility, not solely for yield improvement.

Mechanism Visualization: Norrish Type II Photo-Uncaging

Figure 1: The Norrish Type II mechanism. Note that the "Dark Reactions" (Aci-Nitro to Product) are often the rate-limiting steps.

Module 2: Environmental Tuning (The "Software")

If your molecule is already synthesized, you must optimize the reaction conditions. The "Dark Reaction" (decay of the aci-nitro intermediate) is the most common failure point.

Solvent & Water Content

Critical Rule: The final step of cleavage is hydrolysis .

-

The Trap: Running the reaction in 100% anhydrous acetonitrile or DMSO will stall the reaction at the hemiacetal or imine stage.

-

The Fix: Ensure at least 1–5% water is present in your organic solvent. If solubility is an issue, use a co-solvent system (e.g., 50:50 Water:MeCN).

pH Control

The decay of the aci-nitro intermediate is acid-catalyzed.

-

Optimal Range: pH 5.5 – 7.4.

-

High pH (>9): The aci-nitro anion is stable and decays very slowly, effectively pausing the reaction.

-

Low pH (<4): While kinetics are fast, acid-sensitive payloads may degrade.

Managing the "Inner Filter" Effect (Scavengers)

The Symptom: The reaction starts fast but slows down exponentially, and the solution turns yellow/brown. The Cause: The byproduct, 2-nitrosobenzaldehyde , absorbs strongly in the UV range (300–350 nm). As it accumulates, it absorbs the photons intended for your caged compound. The Fix: Add a scavenger.

| Scavenger | Concentration | Mechanism | Best For |

| Semicarbazide | 1 – 10 mM | Reacts with nitroso group to form a transparent hydrazone. | General use, aqueous buffers.[4] |

| Hydroxylamine | 1 – 5 mM | Forms oxime, preventing azo-dimerization. | Acidic conditions.[5][6] |

| Dithiothreitol (DTT) | Variable | Reduces nitroso to amine (slow). | Biological assays (caution: can reduce other disulfides). |

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Workflow

Figure 2: Decision tree for diagnosing low photochemical yields.

Frequently Asked Questions

Q1: My compound precipitates during irradiation. Why? A: The caged compound is often more hydrophobic than the free payload. However, the nitroso byproduct is prone to dimerization (forming azo-benzenes) which are highly insoluble.

-

Action: Add 10 mM semicarbazide HCl to the buffer. This converts the nitroso species into a soluble hydrazone and prevents precipitation.

Q2: Can I use 2-nitrobenzyl groups for two-photon excitation (2PE)?

A: You can, but the cross-sections (

-

Action: For 2PE, switch to extended

-systems like nitro-biphenyl or nitro-fluorene derivatives, or use DMNB as a compromise. Do not expect high efficiency with simple o-NB esters under 2PE.

Q3: How do I calculate the Quantum Yield (

Module 4: Experimental Protocols

Protocol: Determination of Quantum Yield ( )[2][3][7][8][9]

Prerequisites:

-

UV Light Source (e.g., 365 nm LED or Hg Lamp with bandpass filter).

Step 1: Measure Photon Flux (

-

Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄ (Perform in dark/red light).

-

Irradiate 3 mL of this solution in a quartz cuvette for a set time (

, e.g., 30 seconds). -

Add 0.5 mL of 0.1% 1,10-phenanthroline and buffer to develop color (complexes with Fe

). -

Measure Absorbance at 510 nm (

). -

Calculate Moles of Fe

using Beer’s Law ( -

Calculate Flux (

) using the known

Step 2: Measure Sample Photolysis

-

Prepare your caged compound (approx 50–100

M) in the desired buffer (with 5% DMSO if needed). -

Irradiate under identical conditions (same geometry, same light source) as the actinometer.

-

Take aliquots at 5 time points (e.g., 0, 1, 2, 5, 10 mins).

-

Analyze via HPLC to determine moles of caged compound remaining .

Step 3: Calculation

Note: Ensure the sample absorbance (

References

-

Kuhn, H. J., et al. "Chemical Actinometry (IUPAC Technical Report)."[9] Pure and Applied Chemistry, Vol. 76, No. 12, 2004.[9] 9[4][8]

-

Corrie, J. E. T., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP." Journal of the American Chemical Society, 2004. 4[4]

-

Gaplovsky, M., et al. "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences, 2005.[5] 5

-

BenchChem Application Note. "Protocols for Determining Quantum Yield Using Potassium Ferrioxalate Actinometry." 7

-

Aujard, I., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections." Chemistry - A European Journal, 2006.[3] 3[4][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions During N-Boc-Glycine Photolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions during the photolytic deprotection of N-Boc-glycine. Our focus is on providing scientifically-grounded, practical solutions to common challenges encountered in the lab.

Section 1: Understanding the Core Photochemistry and a Critical Overview of Side Reactions

The photolytic cleavage of the tert-butoxycarbonyl (Boc) protecting group from glycine is a valuable technique, offering a traceless and orthogonal deprotection strategy.[1] The ideal reaction proceeds with high fidelity, yielding free glycine and byproducts of tert-butanol and carbon dioxide. However, the reality of photochemical reactions often involves competing pathways that can lead to a range of undesirable side products, complicating downstream processes and reducing overall yield.

The primary cause of many side reactions is the generation of highly reactive intermediates upon photoexcitation. For carbamates like N-Boc-glycine, this can involve both homolytic and heterolytic cleavage pathways, leading to radical and ionic species that can react with the solvent, dissolved oxygen, or the substrate itself.[2]

The Intended Photochemical Pathway

The desired photolysis of N-Boc-glycine is intended to proceed through a specific cleavage of the carbamate bond, initiated by the absorption of UV light.

Caption: Ideal photolytic deprotection of N-Boc-glycine.

Common Unwanted Side Reactions

Several side reactions can occur, leading to a complex product mixture. Understanding these pathways is the first step toward their mitigation.

-

Photo-Fries Rearrangement: This is a common reaction for aryl carbamates, and while less prevalent for N-Boc-glycine, related rearrangements can occur, leading to isomeric impurities.[3]

-

Radical-Mediated Reactions: Homolytic cleavage can generate radical species.[2] These radicals can abstract hydrogen atoms from the solvent or other molecules, leading to a cascade of unintended products.[4]

-

Oxidation: In the presence of oxygen, photo-oxidation can occur, leading to degradation of the desired product.

-

Solvent Adducts: Reactive intermediates can be trapped by the solvent, forming covalent adducts.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the photolysis of N-Boc-glycine.

Q1: What is the primary cause of the low yield and multiple spots on my TLC/peaks in my HPLC after photolysis?

A1: The most likely cause is a combination of incomplete photolysis and the formation of side products. The generation of reactive intermediates, such as carbocations or radicals, can lead to alkylation of the starting material or solvent, as well as other unintended reactions.[5] The quantum yield of the photolysis, which is the efficiency of converting absorbed photons into a chemical reaction, can also be a factor.[6]

Q2: I'm observing a significant amount of starting material even after prolonged irradiation. What could be the issue?

A2: This could be due to several factors:

-

Insufficient Photon Flux: The intensity of your light source at the required wavelength may be too low.

-

Incorrect Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of N-Boc-glycine.

-

"Inner Filter" Effect: If the concentration of your solution is too high, the light may be absorbed by the outer layer of the solution, preventing it from reaching the molecules in the bulk.

-

Photoproduct Interference: Some photolytic byproducts can absorb at the same wavelength as the starting material, acting as an internal filter and reducing the efficiency of the reaction over time.[7]

Q3: Can the choice of solvent affect the outcome of the photolysis?

A3: Absolutely. The solvent plays a critical role in the reaction.[8][9] Protic solvents, for example, can quench excited states or react with intermediates. The polarity of the solvent can also influence the reaction pathway and the stability of intermediates.[9][10] Some solvents are more prone to hydrogen abstraction by radical intermediates.[10]

Q4: Are there any additives that can help suppress side reactions?

A4: Yes, the use of "scavengers" is a common strategy.[5] Scavengers are molecules added to the reaction mixture to trap reactive intermediates. For example, a radical scavenger can intercept radical species before they can participate in unwanted reactions. Thiophenol has been used as a scavenger in some deprotection protocols.[11]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues during N-Boc-glycine photolysis.

| Issue | Potential Cause | Recommended Solution | Experimental Protocol |

| Low Yield of Glycine | Incomplete photolysis, formation of side products. | Optimize irradiation time and wavelength. Use a scavenger to minimize side reactions. | See Protocol 1. |

| Multiple Byproducts Detected | Generation of reactive intermediates (radicals, ions). | Use a radical scavenger. Change the solvent to one less prone to reaction. | See Protocol 2. |

| Reaction Stalls Over Time | Inner filter effect from starting material or byproducts. | Dilute the reaction mixture. Use a flow reactor for more uniform irradiation. | Reduce the starting concentration of N-Boc-glycine by 50% and monitor the reaction progress. |

| Product Degradation | Photo-oxidation or reaction with byproducts. | Degas the solvent to remove dissolved oxygen. Use a scavenger. | See Protocol 3. |

Section 4: Experimental Protocols

Protocol 1: Optimizing Irradiation Conditions

-

Determine the UV-Vis Spectrum: Dissolve a small amount of N-Boc-glycine in your chosen solvent and record its UV-Vis absorption spectrum to identify the wavelength of maximum absorbance (λmax).

-

Select Light Source: Choose a light source that emits strongly at or near the λmax. LEDs are often a good choice due to their narrow emission profiles.[12]

-

Time-Course Experiment: Set up a series of small-scale reactions and irradiate them for different durations (e.g., 15, 30, 60, 120 minutes).

-

Analyze Samples: Quench the reaction at each time point and analyze the samples by HPLC or TLC to determine the optimal irradiation time for maximum conversion and minimal byproduct formation.

Protocol 2: Employing a Radical Scavenger

-

Prepare Stock Solutions: Prepare a stock solution of N-Boc-glycine in your chosen solvent. Prepare a separate stock solution of a radical scavenger (e.g., 1,3,5-trimethoxybenzene or thioanisole).

-

Set up Reactions: To your N-Boc-glycine solution, add the scavenger at various concentrations (e.g., 1, 5, and 10 mole equivalents).

-

Irradiate: Irradiate the samples under your optimized conditions (from Protocol 1).

-

Analyze: Analyze the product mixture by HPLC to quantify the yield of glycine and the reduction in side products compared to a control reaction without a scavenger.

Protocol 3: Degassing the Solvent

-

Choose a Method: Select a suitable degassing method:

-

Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.

-

Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace, and then thawing the solvent. Repeat this cycle three times.

-

-

Perform Photolysis: Conduct the photolysis reaction under an inert atmosphere (e.g., using a nitrogen-filled glovebox or a Schlenk line).

Section 5: Visualizing Reaction Pathways

Main and Side Reaction Pathways

Caption: Competing pathways in N-Boc-glycine photolysis.

Troubleshooting Workflow

Caption: A logical approach to troubleshooting photolysis issues.

References

Sources

- 1. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociation or Cyclization: Options for a Triad of Radicals Released from Oxime Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quantum yield - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (PDF) Solvent Effects on the Photolysis of [research.amanote.com]

- 9. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 12. Wavelength-resolved quantum yields for phenolic carbonyls in acidic solution: molecular structure effects on brown carbon photochemistry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00077G [pubs.rsc.org]

Technical Support Center: Optimizing Irradiation Time for Photocleavable Linkers

Welcome to the Technical Support Center for photocleavable (PC) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the critical step of photocleavage. Here, we address common challenges and frequently asked questions to ensure the successful application of PC linkers in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the photocleavage process, offering explanations and actionable solutions based on established scientific principles.

Issue 1: Incomplete or No Cleavage Observed

Question: I've irradiated my sample, but analysis (e.g., by HPLC, mass spectrometry, or functional assay) shows little to no cleavage of my photocleavable linker. What could be the cause?

Answer: Incomplete cleavage is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.

Possible Causes & Recommended Actions:

-

Insufficient UV Exposure: The total dose of photons delivered to the sample may be inadequate.

-

Incorrect Wavelength: The output spectrum of your light source must overlap with the absorption spectrum of the photocleavable linker.[2]

-

Low Light Intensity: The power of your light source might be too low, especially if it's an older lamp or positioned far from the sample.

-

Solution: Measure the intensity of your light source at the sample position. If it's too low, consider moving the source closer or replacing it with a higher-intensity lamp.

-

-

"Inner Filter" Effect: At high concentrations, the molecules at the surface of the solution can absorb most of the incident light, preventing it from reaching molecules in the bulk of the solution.[2]

-

Solution: Reduce the concentration of your sample or decrease the path length of the light by using a cuvette with a shorter path length.

-

-

Presence of Quenchers: Molecular oxygen and other molecules can deactivate the excited state of the linker before cleavage can occur.[2]

-

Solution: If your experiment allows, degas your solution by bubbling with an inert gas like nitrogen or argon before and during irradiation.[2]

-

Issue 2: Sample Degradation or Side Reactions

Question: My photocleavage reaction seems to be working, but I'm also observing degradation of my target molecule (e.g., peptide, oligonucleotide, or small molecule drug) or the formation of unexpected byproducts. How can I minimize this?

Answer: Photodamage is a significant concern, especially with sensitive biological samples. Optimizing the irradiation conditions is key to minimizing these unwanted side effects.

Possible Causes & Recommended Actions:

-

Prolonged Exposure to UV Light: Extended irradiation times, even at the correct wavelength, can lead to the photooxidation of sensitive functional groups.[5]

-

Use of High-Energy UV Light: Shorter UV wavelengths (e.g., 254 nm) are more damaging to biological molecules than longer wavelengths (e.g., >350 nm).[3]

-

Formation of Reactive Byproducts: The photocleavage of some linkers, like o-nitrobenzyl derivatives, generates a nitrosobenzaldehyde byproduct which can be reactive.[4]

-

Solution: If byproduct reactivity is a concern, consider using linkers with modified structures that produce less reactive byproducts.[10] Adding a scavenger molecule to the reaction mixture can also help to sequester reactive byproducts.

-

Diagram: Troubleshooting Workflow for Incomplete Photocleavage

Caption: A flowchart for troubleshooting incomplete photocleavage.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal irradiation time for my specific experiment?

A1: The optimal irradiation time is best determined empirically through a time-course experiment. This involves irradiating identical samples for different durations and then analyzing the extent of cleavage for each time point. The goal is to find the shortest time that yields the desired level of cleavage without causing significant sample degradation. The kinetics of photocleavage can be monitored by techniques such as HPLC, which can quantify the disappearance of the starting material and the appearance of the cleaved product.[5]

Q2: What are the key factors influencing the efficiency of photocleavage?

A2: The efficiency of a photocleavage reaction is primarily determined by two factors: the molar extinction coefficient (ε) of the linker at the irradiation wavelength and its quantum yield (Φ).[2][11] The molar extinction coefficient reflects how strongly the linker absorbs light at a given wavelength, while the quantum yield represents the probability that an absorbed photon will result in a cleavage event.[2] Other factors include light intensity, the presence of quenchers, and the solvent environment.[2]

Q3: Can I use a simple UV transilluminator or a handheld UV lamp for photocleavage?

A3: While these sources can sometimes be used, they often have broad emission spectra and non-uniform intensity, which can lead to inconsistent results and potential photodamage. For reproducible and efficient photocleavage, it is recommended to use a more controlled light source such as a collimated LED array or a xenon arc lamp with appropriate filters.[12] These sources provide more uniform and monochromatic light, allowing for better control over the irradiation conditions.

Q4: How does the choice of photocleavable linker affect the required irradiation time?